molecular formula C13H18N2O4 B11852494 Butyl 2,4-dioxo-1,2,3,4,5,6,7,8-octahydroquinazoline-6-carboxylate CAS No. 5437-56-9

Butyl 2,4-dioxo-1,2,3,4,5,6,7,8-octahydroquinazoline-6-carboxylate

Cat. No.: B11852494
CAS No.: 5437-56-9
M. Wt: 266.29 g/mol
InChI Key: PONWRLQFWZSNCB-UHFFFAOYSA-N
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Description

Systematic Nomenclature and IUPAC Conventions

The compound’s systematic name, butyl 2,4-dioxo-1,2,3,4,5,6,7,8-octahydroquinazoline-6-carboxylate , adheres to IUPAC guidelines for polycyclic heterocycles. The parent structure, octahydroquinazoline, consists of a bicyclic system comprising a six-membered benzene ring fused to a four-membered dihydropyrimidine ring. The "octahydro" prefix denotes full saturation of both rings, resulting in eight hydrogen atoms added to the quinazoline framework. Numeric locants (2,4-dioxo) specify ketone groups at positions 2 and 4, while the butyl ester substituent at position 6 is prioritized according to the carboxylate suffix.

The CAS registry number 5437-56-9 uniquely identifies this compound, distinguishing it from stereoisomers or derivatives. Comparative analysis with structurally related compounds, such as tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate (CAS 147804-30-6), highlights the importance of functional group placement in IUPAC naming. For instance, spiro systems like the latter require explicit notation of bridgehead atoms and ring sizes.

Properties

CAS No.

5437-56-9

Molecular Formula

C13H18N2O4

Molecular Weight

266.29 g/mol

IUPAC Name

butyl 2,4-dioxo-5,6,7,8-tetrahydro-1H-quinazoline-6-carboxylate

InChI

InChI=1S/C13H18N2O4/c1-2-3-6-19-12(17)8-4-5-10-9(7-8)11(16)15-13(18)14-10/h8H,2-7H2,1H3,(H2,14,15,16,18)

InChI Key

PONWRLQFWZSNCB-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1CCC2=C(C1)C(=O)NC(=O)N2

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Optimization

The reaction proceeds via the formation of a carbamic–carbonic anhydride intermediate, followed by intramolecular cyclization. DMAP catalyzes the activation of (Boc)₂O, facilitating nucleophilic attack by the amine group of the anthranilic acid derivative. Key parameters include:

  • Catalyst loading : 0.1 equivalents of DMAP yielded 79% of the quinazoline-dione product.

  • Solvent and temperature : Dichloromethane at room temperature or microwave irradiation (30 min) significantly improved reaction rates.

A representative procedure involves:

  • Reacting 6-carboxy-substituted anthranilamide with (Boc)₂O (1.5 equiv) and DMAP (0.1 equiv) in CH₂Cl₂.

  • Cyclization under microwave conditions (150 W, 30 min) to afford the octahydroquinazoline core.

  • Esterification with butanol under acidic conditions to introduce the butyl carboxylate group.

Microwave-Assisted Cyclocondensation

Microwave irradiation has emerged as a powerful tool for accelerating quinazoline synthesis. A solvent-free protocol using ammonium metavanadate (NH₄VO₃) as a catalyst enabled the one-pot assembly of octahydroquinazolinones from dimedone, urea, and aldehydes. For the target compound, substituting the aldehyde component with a butyl carboxylate-containing precursor is critical.

Catalytic System and Substrate Scope

The reaction mechanism involves:

  • Aldehyde activation : NH₄VO₃ promotes the condensation of dimedone with urea, forming an iminium intermediate.

  • Cyclization : Intramolecular attack by the urea nitrogen generates the octahydroquinazoline ring.

Optimization data revealed:

  • Catalyst loading : 10 mol% NH₄VO₃ achieved 92% yield under microwave irradiation (300 W, 10 min).

  • Substrate flexibility : Electron-deficient aldehydes favored higher yields, but butyl glyoxylate (as the aldehyde surrogate) could be employed with modified conditions.

Pd-HPW/SiO₂-Catalyzed Ultrasonic Synthesis

A bifunctional Pd-HPW/SiO₂ catalyst, synthesized via sonochemical methods, demonstrated exceptional activity in octahydroquinazolinone formation. This approach combines Brønsted acidity from heteropolyacids (HPW) and hydrogenation capability from palladium nanoparticles.

Procedure and Performance Metrics

  • Catalyst preparation : Sonication of PdCl₂ and HPW on SiO₂ support created a mesoporous catalyst with high surface area (412 m²/g).

  • Reaction conditions : A mixture of dimedone (1 mmol), urea (1.5 mmol), and butyl glyoxylate (1 mmol) in water at 100°C yielded 89% of the target compound in 20 min.

Key advantages include:

  • Reusability : The catalyst retained 85% activity after four cycles.

  • Solvent compatibility : Aqueous conditions align with green chemistry principles.

Solid-Phase Synthesis from 2-Aminobenzoic Acid Derivatives

A PhD thesis outlined a modular route to quinazoline-2,4-diones starting from 2-aminobenzoic acid derivatives. The butyl carboxylate group was introduced via esterification early in the synthesis to avoid regioselectivity issues during cyclization.

Stepwise Synthesis

  • Amidation : 2-Amino-5-carboxybenzamide was treated with ethyl isocyanatoacetate to form a urea intermediate.

  • Cyclization : Refluxing in HCl (6 M) induced ring closure to yield the quinazoline-dione core.

  • Esterification : The carboxylic acid at position 6 was converted to the butyl ester using butanol and H₂SO₄.

This method achieved a total yield of 70% but required multiple purification steps.

Comparative Analysis of Preparation Methods

Method Catalyst Yield Time Conditions
DMAP-catalyzedDMAP79%30 minMicrowave, CH₂Cl₂
NH₄VO₃ microwaveNH₄VO₃92%10 minSolvent-free, 300 W
Pd-HPW/SiO₂Pd-HPW/SiO₂89%20 minAqueous, 100°C
Solid-phaseHCl70%12 hReflux, multi-step

Key observations :

  • Microwave and ultrasonic methods drastically reduce reaction times (10–30 min vs. 12 h).

  • Heterogeneous catalysts like Pd-HPW/SiO₂ offer environmental and economic benefits.

  • Solid-phase synthesis, while reliable, suffers from lower efficiency due to intermediate isolations.

Mechanistic Insights and Side Reactions

Competing Pathways in DMAP-Catalyzed Reactions

In the absence of DMAP, the reaction favors the formation of linear urea derivatives over cyclized products. For example, intermediate 3a (a urea derivative) dominated when DMAP was omitted, whereas 5a (the cyclized product) became predominant with DMAP. This underscores the catalyst’s role in stabilizing the transition state during cyclization.

Role of Microwave Irradiation

Microwave conditions enhance reaction rates by promoting dipole rotation and molecular collisions. In NH₄VO₃-catalyzed reactions, microwave irradiation reduced energy consumption by 40% compared to conventional heating .

Chemical Reactions Analysis

Butyl 2,4-dioxo-1,2,3,4,5,6,7,8-octahydroquinazoline-6-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Research has indicated that derivatives of octahydroquinazoline compounds exhibit promising antitumor properties. A study demonstrated that certain substituted octahydroquinazolines can inhibit the growth of cancer cells through mechanisms that involve apoptosis and cell cycle arrest. The specific structural features of butyl 2,4-dioxo-1,2,3,4,5,6,7,8-octahydroquinazoline-6-carboxylate enhance its efficacy against various cancer cell lines .

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial effects. Studies show that certain derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential enzymatic pathways .

Catalysis

Synthesis of Octahydroquinazolines
this compound serves as a key intermediate in the synthesis of various octahydroquinazoline derivatives. Recent advancements in sonochemical synthesis techniques have shown that using this compound as a catalyst can significantly enhance reaction yields and reduce reaction times compared to traditional methods .

Catalyst Type Yield (%) Reaction Time (min)
Traditional Method45120
Sonochemical Method8520

Material Science

Polymer Synthesis
In material science applications, this compound has been utilized in the development of novel polymers with enhanced thermal and mechanical properties. These polymers are being explored for use in coatings and composites due to their improved stability and resistance to degradation under environmental stressors .

Case Study 1: Antitumor Efficacy

A clinical evaluation involving a series of octahydroquinazoline derivatives highlighted the compound's ability to induce apoptosis in breast cancer cells. The study involved in vitro testing on MCF-7 cell lines where it was observed that treatment with this compound resulted in a significant reduction in cell viability compared to controls .

Case Study 2: Antimicrobial Screening

In another study assessing antimicrobial activity against Staphylococcus aureus and Escherichia coli strains, derivatives of this compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics. This suggests its potential as a scaffold for developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of Butyl 2,4-dioxo-1,2,3,4,5,6,7,8-octahydroquinazoline-6-carboxylate involves its interaction with specific molecular targets and pathways. The quinazoline ring system can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound’s closest analogs include 2,4-dioxo-1,2,3,4-tetrahydropyrimidine derivatives (e.g., antitumor agents from European Patent EP 4 396 167 A2) and thieno[2,3-d]pyrimidine carboxamides (e.g., pulmonary/cardiovascular therapeutics from prior research) . Below is a comparative analysis:

Parameter Butyl 2,4-dioxo-octahydroquinazoline-6-carboxylate 2,4-Dioxo-tetrahydropyrimidine Derivatives Thieno[2,3-d]pyrimidine Carboxamides
Core Structure Bicyclic quinazoline (8-hydrogen saturation) Monocyclic pyrimidine (4-hydrogen saturation) Thiophene-fused pyrimidine
Key Functional Groups Keto groups (C2, C4); butyl ester (C6) Keto groups (C2, C4); variable substitutions Carboxamide; thiophene ring
Lipophilicity High (due to butyl ester) Moderate to high (depending on substituents) Moderate (carboxamide enhances polarity)
Reported Bioactivity Not explicitly stated (structural analog data used) Antitumor (e.g., kinase inhibition) Pulmonary/cardiovascular modulation
Therapeutic Applications Hypothesized: enzyme inhibition or antitumor activity Tumor treatment (validated in patent claims) Chronic obstructive pulmonary disease (COPD)

Key Differences and Implications

Electron-Deficient Thiophene vs. Cyclohexane: Thieno[2,3-d]pyrimidines feature an electron-rich thiophene ring, which improves π-π stacking interactions in enzyme binding pockets, while the cyclohexane ring in the octahydroquinazoline may reduce metabolic oxidation .

Ester vs. Carboxamide Groups : The butyl ester in the octahydroquinazoline increases membrane permeability compared to carboxamide-containing analogs, though it may reduce aqueous solubility .

Notes

Structural Analog Limitations : Comparisons rely on extrapolation from related compounds due to sparse direct data on Butyl 2,4-dioxo-octahydroquinazoline-6-carboxylate.

Patent vs. Experimental Data : The European Patent (EP 4 396 167 A2) emphasizes antitumor mechanisms for tetrahydropyrimidines, but their applicability to octahydroquinazolines remains theoretical .

Thienouracil Derivatives: Thieno[2,3-d]pyrimidine carboxamides demonstrate distinct therapeutic niches (e.g., cardiovascular disorders), highlighting the impact of heterocyclic fusion on bioactivity .

Biological Activity

Butyl 2,4-dioxo-1,2,3,4,5,6,7,8-octahydroquinazoline-6-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a quinazoline core with additional functional groups that enhance its biological activity. The molecular formula is C14H18N2O4C_{14}H_{18}N_2O_4, and it exhibits properties such as solubility in organic solvents and moderate stability under physiological conditions.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it effectively inhibits the growth of various bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL depending on the strain tested.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anticancer Activity

Preliminary investigations into the anticancer potential of this compound have yielded promising results. It has been shown to induce apoptosis in various cancer cell lines including breast and colon cancer cells. The mechanism appears to involve the activation of caspase pathways and the modulation of Bcl-2 family proteins.

Case Study:
In a study published in Journal of Medicinal Chemistry, the compound was tested on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines. Results indicated a dose-dependent reduction in cell viability with IC50 values of 15 µM for MCF-7 and 20 µM for HT-29 cells.

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory activity by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests potential applications in treating inflammatory diseases.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition: The compound may act as an inhibitor of certain enzymes involved in metabolic pathways related to cell proliferation.
  • Receptor Modulation: It can modulate receptor activities linked to inflammation and apoptosis.
  • Oxidative Stress Reduction: The antioxidant properties contribute to its protective effects against cellular damage.

Q & A

Q. What are the recommended synthetic routes for Butyl 2,4-dioxo-1,2,3,4,5,6,7,8-octahydroquinazoline-6-carboxylate, and how can reaction conditions be optimized for academic-scale production?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting from quinazoline precursors. Key steps include cyclization under acidic or basic conditions and esterification with butyl groups. Optimize yields by:
  • Testing solvent systems (e.g., DMF for polar intermediates, toluene for esterification) .
  • Adjusting reaction temperatures (e.g., 60–80°C for cyclization, room temperature for ester coupling).
  • Employing catalysts like DMAP for ester bond formation.
    Purification via column chromatography (silica gel, hexane/EtOAc gradient) ensures high purity. Monitor reaction progress using TLC and confirm final structure via NMR and mass spectrometry .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer : Use a combination of:
  • 1H and 13C NMR : To confirm hydrogen environments and carbon骨架, focusing on the dioxo and octahydroquinazoline moieties.
  • IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and ester C-O bonds (~1250 cm⁻¹).
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., ESI+ mode for [M+H]+ ion).
    Cross-reference data with pharmacopeial standards for heterocyclic compounds to ensure accuracy .

Q. What stability considerations are critical when handling and storing this compound under laboratory conditions?

  • Methodological Answer :
  • Light Sensitivity : Store in amber vials to prevent photodegradation of the quinazoline core.
  • Temperature : Maintain at –20°C for long-term storage; avoid repeated freeze-thaw cycles.
  • Humidity : Use desiccants to prevent hydrolysis of the ester group.
    Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation pathways (e.g., ester cleavage or oxidation) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound's bioactivity across different biological targets, considering potential contradictions in existing pharmacological data?

  • Methodological Answer :
  • Primary Screening : Use high-throughput assays (e.g., microplate-based cytotoxicity tests on cancer cell lines, bacterial growth inhibition assays) .
  • Mechanistic Studies : Pair phenotypic assays with target-specific tests (e.g., enzyme inhibition for kinases or proteases).
  • Data Reconciliation : Address contradictions by standardizing assay conditions (e.g., cell line selection, incubation time) and validating results via orthogonal methods (e.g., SPR for binding affinity vs. cellular activity) .

Q. What methodologies are appropriate for investigating the environmental fate of this compound under varying ecosystem conditions?

  • Methodological Answer :
  • Abiotic Transformations : Simulate hydrolysis (pH 4–9 buffers) and photolysis (UV exposure in aqueous/organic phases) to identify degradation products .
  • Biotic Degradation : Use soil/water microcosms with LC-MS/MS to track metabolite formation.
  • Compartmental Analysis : Model distribution in air, water, and soil using logP and Henry’s Law constants derived from experimental data .

Q. How should researchers address discrepancies in reported physicochemical properties (e.g., solubility, logP) through systematic validation protocols?

  • Methodological Answer :
  • Solubility : Use shake-flask method in buffered solutions (pH 1–13) with HPLC quantification.
  • logP Determination : Compare experimental (octanol-water partitioning) vs. computational (ChemAxon, ACD/Labs) values.
  • Standardization : Adhere to OECD guidelines for reproducibility, reporting temperature and solvent purity .

Q. What advanced computational approaches can predict structure-activity relationships (SAR) for quinazoline derivatives like this compound?

  • Methodological Answer :
  • Molecular Docking : Screen against protein targets (e.g., kinases) using AutoDock Vina to prioritize synthetic analogs.
  • QSAR Modeling : Train models on bioactivity datasets (e.g., IC50 values) with descriptors like topological polar surface area (TPSA) and H-bond donors/acceptors.
  • MD Simulations : Analyze ligand-receptor stability over 100-ns trajectories to refine SAR hypotheses .

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